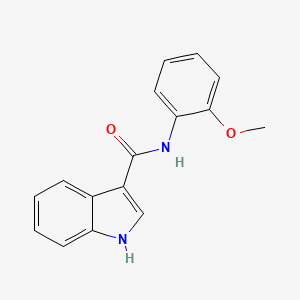

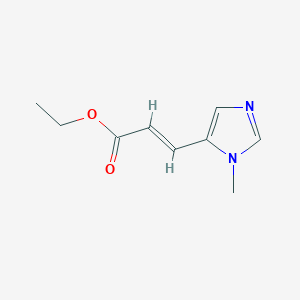

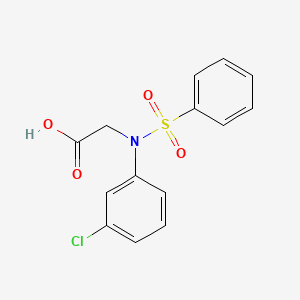

N-(2-methoxyphenyl)-1H-indole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-methoxyphenyl)-1H-indole-3-carboxamide” is a complex organic compound. Based on its name, it likely contains an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring) and a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine group) .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of precursors with different amines in the presence of suitable catalysts and conditions . For example, Schiff base derivatives have been synthesized from reactions involving precursors, demonstrating the feasibility of generating complex structures through condensation reactions .Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule . These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity .Chemical Reactions Analysis

Compounds similar to “this compound” undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes . These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers .Physical And Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.Wissenschaftliche Forschungsanwendungen

Catalysis and Selective Coupling

N-(2-methoxyphenyl)-1H-indole-3-carboxamide and its derivatives have been studied for their applications in catalysis, particularly in selective coupling reactions. The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids demonstrates a mild and efficient approach to diverse product formation, showcasing selective C-C and C-C/C-N bond formation. This process highlights the compound's utility in facilitating complex chemical reactions through C-H activation and electrophilic addition, expanding the scope of synthetic chemistry (Jing Zheng et al., 2014).

Anticancer Properties

Compounds related to this compound, such as Indole-3-carbinol (I3C) and its derivatives, have shown promise in cancer chemotherapy. These compounds, present in brassica vegetables, are linked to anticancer activities. I3C and its metabolite bis(3'-indolyl)methane (DIM), along with synthetic analogs, induce a range of anticancer responses across various cancer cell lines and tumors, including growth inhibition, apoptosis, and antiangiogenic activities. These effects are mediated through complex mechanisms involving multiple signaling pathways and modulation of nuclear receptors, highlighting the compound's potential as a multi-targeted anticancer drug (S. Safe et al., 2008).

Synthesis of Novel Derivatives

Research has also focused on synthesizing novel derivatives of this compound for various applications. For example, the synthesis of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its 5-methoxy derivative has been reported. These derivatives have been synthesized under high temperature conditions, showcasing the versatility and potential for creating new compounds with unique properties for further study and application in medicinal chemistry and beyond (Xin-ying Wang et al., 2016).

C-H Functionalization

The Cp*Co(III)-catalyzed C-H functionalization cascade of N-methoxyamides with alkynedione for the synthesis of indolizidine scaffolds is another significant application. This process demonstrates broad functional group tolerance and excellent yield, highlighting the compound's role in facilitating kinetically relevant C-H bond activation with excellent diastereoselectivity. This application underscores the compound's potential in organic synthesis, enabling the development of complex molecular structures under redox-neutral conditions (L. N. Chavan et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing their function .

Mode of Action

The exact mode of action of N-(2-methoxyphenyl)-1H-indole-3-carboxamide is not well-documentedRelated compounds have been shown to induce changes in cellular structures and functions .

Biochemical Pathways

Similar compounds have been reported to influence various metabolic pathways .

Pharmacokinetics

Related compounds have been shown to exhibit certain pharmacokinetic properties, such as metabolic stability and solubility .

Result of Action

Related compounds have been shown to induce changes in cellular structures and functions, such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s metabolism can be influenced by enzymes such as Cytochrome P450, which can be affected by various environmental factors .

Safety and Hazards

Zukünftige Richtungen

The development of new drugs and the identification of new targets are urgently needed due to the adverse side effects and drug resistance of currently available treatments. Therefore, compounds like “N-(2-methoxyphenyl)-1H-indole-3-carboxamide” could potentially be explored for their therapeutic potential .

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-15-9-5-4-8-14(15)18-16(19)12-10-17-13-7-3-2-6-11(12)13/h2-10,17H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFDFZJLNWVOGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665980 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2915766.png)

![N-ethyl-1-[4-(pentanoylamino)phenyl]cyclohexanecarboxamide](/img/structure/B2915772.png)

![[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-methylphenyl)amine](/img/structure/B2915780.png)